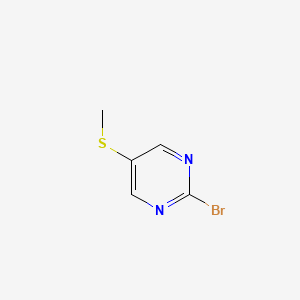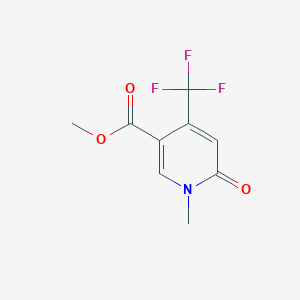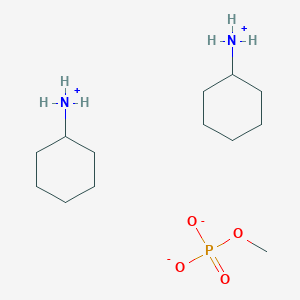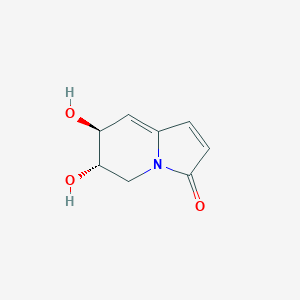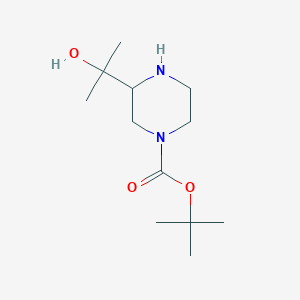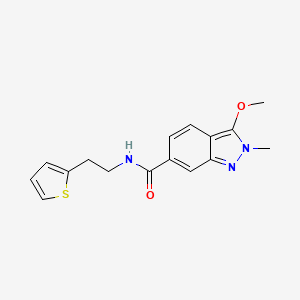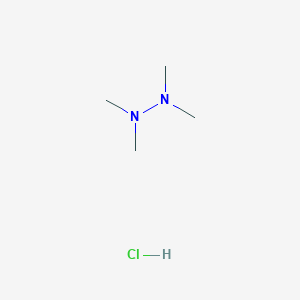
1,1,2,2-Tetramethylhydrazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethylhydrazinehydrochloride is an organic compound with the molecular formula C4H12N2·HCl. It is a derivative of hydrazine, characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethylhydrazinehydrochloride can be synthesized through the reaction of tetramethylhydrazine with hydrochloric acid. The reaction typically involves the following steps:
Preparation of Tetramethylhydrazine: Tetramethylhydrazine is prepared by the methylation of hydrazine using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Tetramethylhydrazine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of tetramethylhydrazine.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethylhydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethylhydrazinehydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. Additionally, it can form radical cations, which are involved in single-electron transfer reactions. These properties make it a versatile compound in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrachloroethane: An organic compound with similar structural features but different chemical properties.
Tetramethylhydrazine: The parent compound without the hydrochloride group.
Dimethylhydrazine: A simpler derivative with only two methyl groups.
Uniqueness
1,1,2,2-Tetramethylhydrazinehydrochloride is unique due to its high degree of methylation, which imparts distinct chemical reactivity and stability. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
61556-82-9 |
|---|---|
Molekularformel |
C4H13ClN2 |
Molekulargewicht |
124.61 g/mol |
IUPAC-Name |
1,1,2,2-tetramethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-5(2)6(3)4;/h1-4H3;1H |
InChI-Schlüssel |
SPPNDCOTJNZRJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)

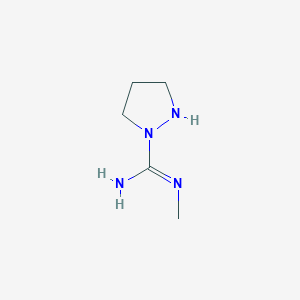
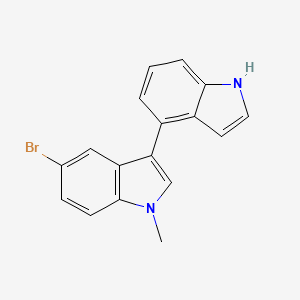
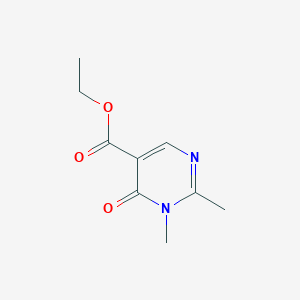
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
